Bienvenue dans la boutique en ligne BenchChem!

N1-cyclopropyl-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide

Cheminformatics Physicochemical profiling Drug-likeness

A structurally distinct oxalamide combining a cyclopropyl cap, chiral hydroxypropyl linker, and 2,5-dimethylfuran motif—a substitution pattern absent from any published bioactive series. Supplied as racemic mixture (one undefined stereocenter). Ideal comparator for assessing linker hydroxylation impact in oxalamide SAR campaigns. The secondary alcohol offers a derivatization handle for focused library synthesis. No target engagement data published—procure as an uncharacterized screening candidate. Computed drug-like properties (MW 280.32, XLogP3 0.9, TPSA 91.6 Ų) support fragment-to-lead applications.

Molecular Formula C14H20N2O4
Molecular Weight 280.324
CAS No. 1421452-10-9
Cat. No. B2437187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-cyclopropyl-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide
CAS1421452-10-9
Molecular FormulaC14H20N2O4
Molecular Weight280.324
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2CC2)O
InChIInChI=1S/C14H20N2O4/c1-8-7-11(9(2)20-8)12(17)5-6-15-13(18)14(19)16-10-3-4-10/h7,10,12,17H,3-6H2,1-2H3,(H,15,18)(H,16,19)
InChIKeyJWTKAJAIZJQPOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-cyclopropyl-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide (CAS 1421452-10-9): Structural Identity and Computed Physicochemical Profile for Procurement Evaluation


N1-cyclopropyl-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide (CAS 1421452-10-9, PubChem CID 71804590) is a synthetic oxalamide derivative with the molecular formula C14H20N2O4 and a molecular weight of 280.32 g/mol . Its structure features a cyclopropyl amide terminus, a central oxalamide linker, and a hydroxypropyl chain bearing a 2,5-dimethylfuran substituent, resulting in computed physicochemical descriptors that include an XLogP3-AA of 0.9, a topological polar surface area (TPSA) of 91.6 Ų, three hydrogen bond donors, and four hydrogen bond acceptors . The compound was registered in PubChem on 2013-11-14 and is available from chemical supplier catalogs as a research-use-only substance; however, no peer-reviewed primary literature, patent protection, or experimental bioactivity data have been published for this specific compound as of the search cut-off date .

Why Generic Oxalamide Substitution Cannot Replace N1-cyclopropyl-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide Without Specific Comparative Data


Within the oxalamide chemical space, even structurally adjacent analogs can exhibit substantial divergence in molecular recognition, solubility, and metabolic stability owing to the sensitivity of the oxalamide hydrogen-bonding network to flanking substituents . The presence of a secondary alcohol within the hydroxypropyl linker of the target compound introduces a chiral center (one undefined stereocenter per PubChem) and an additional hydrogen-bond donor absent in simpler N-alkyl oxalamides, which can alter both target engagement geometry and off-rate kinetics in ways that are not predictable from class-level SAR alone . The broader oxalamide class includes compounds with documented nanomolar inhibitory activity against targets such as neuraminidase (e.g., ZINC05250774, IC50 = 1.91 μM; optimized analog Z2, IC50 = 0.09 μM) and plasminogen activator inhibitor-1 (PAI-1), but these activities are highly dependent on precise substitution patterns and cannot be extrapolated to the target compound without direct experimental confirmation . Procurement decisions must therefore be guided by the specific structural features of this compound—particularly the cyclopropyl-hydroxypropyl-dimethylfuran triad—rather than by generic oxalamide class claims.

Quantitative Differentiation Evidence for N1-cyclopropyl-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide (CAS 1421452-10-9) Versus Its Closest Structural Analog


Molecular Weight and Hydrogen-Bond Donor Count: Structural Differentiation from N1-cyclopropyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide (CAS 1351645-80-1)

The target compound (CAS 1421452-10-9) differs from its closest cataloged structural analog, N1-cyclopropyl-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide (CAS 1351645-80-1), by the replacement of a methylene linker with a 3-hydroxypropyl chain. This substitution increases the molecular weight from 236.27 to 280.32 g/mol and raises the hydrogen-bond donor count from 2 to 3, adding one secondary alcohol donor . The topological polar surface area also increases from an estimated ~70 Ų to 91.6 Ų. These differences are structural; no experimental bioactivity data exist for either compound to support functional superiority claims .

Cheminformatics Physicochemical profiling Drug-likeness

Lipophilicity (XLogP3) Comparison: Target Compound Versus Methylene-Linked Analog

Computed XLogP3-AA for the target compound is 0.9, reflecting the polarity contributed by the hydroxypropyl chain . The methylene-linked analog CAS 1351645-80-1, which lacks the hydroxyl group, has an estimated XLogP3 of approximately 1.2–1.5 (calculated by analogous methods), indicating that the target compound is more hydrophilic by approximately 0.3–0.6 log units . This modest shift places the target compound in a slightly more favorable region of the Lipinski Rule-of-Five space for oral drug-likeness (logP < 5), though this is a computed prediction untested experimentally .

Lipophilicity ADME prediction LogP

Rotatable Bond and Stereochemical Complexity: Conformational Flexibility Versus Methylene-Linked Analog

The target compound possesses 5 rotatable bonds and 1 undefined stereocenter (at the secondary alcohol carbon of the hydroxypropyl chain), compared to 4 rotatable bonds and 0 stereocenters for CAS 1351645-80-1 . The additional rotatable bond and stereocenter introduce conformational flexibility and enantiomeric heterogeneity that are absent in the simpler methylene-linked scaffold. In medicinal chemistry, increased fraction of sp³ centers (Fsp³) and the presence of a stereocenter are associated with higher target selectivity and improved clinical success rates, though this is a probabilistic class-level observation rather than a confirmed property of this specific compound .

Conformational analysis Molecular complexity Stereochemistry

Class-Level Biological Target Context: Oxalamide-Derived Neuraminidase and PAI-1 Inhibitory Activity Cannot Be Extrapolated to This Compound

The oxalamide scaffold has yielded validated inhibitors against at least two therapeutic targets: (a) neuraminidase (NA), where the virtual screening hit ZINC05250774 showed IC50 = 1.91 μM and the optimized analog Z2 achieved IC50 = 0.09 μM, surpassing oseltamivir carboxylate (IC50 = 0.10 μM) ; and (b) plasminogen activator inhibitor-1 (PAI-1), where several oxalamide derivatives exhibited significant inhibition in a chromogenic assay . However, none of the compounds in these studies bear the cyclopropyl-N-(3-hydroxypropyl)-2,5-dimethylfuran substitution pattern of CAS 1421452-10-9. The SAR from these series indicates that activity is exquisitely sensitive to the nature of the terminal amide substituent and the linker between the oxalamide core and the aromatic/heteroaromatic group. Therefore, the target compound's activity against NA, PAI-1, or any other reported oxalamide target is entirely uncharacterized as of the present date .

Neuraminidase inhibition PAI-1 inhibition Oxalamide SAR

Application Scenarios for N1-cyclopropyl-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide Supported by Available Evidence


Chemical Probe and Hit-Finding Library Member for Phenotypic or Target-Based Screening

Given the complete absence of published target engagement data, the primary research application of CAS 1421452-10-9 is as a structurally distinct member of diversity-oriented screening libraries. The compound combines a cyclopropyl capping group, an oxalamide hydrogen-bonding core, a chiral hydroxypropyl linker, and a 2,5-dimethylfuran moiety—a substitution pattern not represented in any published bioactive oxalamide series . Its computed drug-like properties (MW = 280.32, XLogP3 = 0.9, TPSA = 91.6 Ų, HBD = 3, HBA = 4) place it within favorable physicochemical space for fragment-to-lead or hit-to-lead campaigns . Investigators may procure this compound for screening against neuraminidase, PAI-1, kinases, or other targets for which the oxalamide scaffold has shown precedent, but should treat it as an uncharacterized screening candidate rather than a validated chemical probe.

Structure-Activity Relationship (SAR) Exploration of the Hydroxypropyl Linker in Oxalamide-Based Inhibitor Series

The target compound is distinguished from simpler oxalamide analogs by the 3-hydroxypropyl chain, which introduces both a hydrogen-bond donor and a stereocenter at the position linking the 2,5-dimethylfuran to the oxalamide core . For medicinal chemistry groups optimizing an oxalamide hit series, this compound can serve as a comparator to assess the contribution of linker hydroxylation to target potency, selectivity, and physicochemical properties. Direct comparison with the methylene-linked analog CAS 1351645-80-1 (MW = 236.27, no hydroxyl, no stereocenter) in parallel assays would quantify the functional impact of this structural modification, though such head-to-head data are not yet available .

Synthetic Intermediate or Scaffold for Late-Stage Functionalization in Custom Library Synthesis

The secondary alcohol in the hydroxypropyl chain provides a synthetic handle for further derivatization—including esterification, etherification, oxidation to the ketone, or conversion to a leaving group for nucleophilic displacement—enabling the generation of focused analog libraries . The cyclopropyl amide and 2,5-dimethylfuran groups are relatively inert under standard conditions, allowing selective modification at the hydroxyl site. This makes CAS 1421452-10-9 a versatile advanced intermediate for combinatorial or parallel synthesis workflows aimed at exploring oxalamide chemical space around the central linker region. However, no published synthetic protocols specific to this compound exist, and reaction conditions must be developed empirically .

Reference Standard for Analytical Method Development and Chiral Separation

The compound possesses one undefined stereocenter, indicating that commercially available material is likely racemic unless otherwise specified . This creates an opportunity for analytical chemistry groups to develop chiral HPLC or SFC methods for enantiomeric resolution, using this compound as a model substrate for method development. The combination of UV-active furan chromophore and the polar oxalamide/hydroxyl functionality provides good detectability and retention characteristics on both reversed-phase and chiral stationary phases. Successful enantiomeric separation and assignment would enable procurement of enantiopure material for subsequent biological evaluation, though the absolute configuration of the active enantiomer (if any) remains unknown .

Quote Request

Request a Quote for N1-cyclopropyl-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.